methyl 2-({3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyanoacryloyl}amino)-5-methyl-3-thiophenecarboxylate
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Overview
Description
This compound is a complex organic molecule. It contains several functional groups, including a benzyloxy group, a methoxy group, a cyanoacryloyl group, an amino group, and a thiophenecarboxylate group . It’s part of the class of organic compounds known as leucine and derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . Protodeboronation of alkyl boronic esters has also been reported, which could be relevant depending on the specific synthesis route .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a total of 72 bonds, including 39 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Thiophene .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive groups. For instance, the Suzuki–Miyaura coupling reaction, which involves the reaction of organoboron reagents with halides or pseudohalides, could potentially be relevant . Protodeboronation of alkyl boronic esters has also been reported .properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoyl]amino]-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-16-11-20(25(29)31-3)24(33-16)27-23(28)19(14-26)12-18-9-10-21(22(13-18)30-2)32-15-17-7-5-4-6-8-17/h4-13H,15H2,1-3H3,(H,27,28)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVKMANIQJGAGG-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)/C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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